2-Hydroxy-5-dibenzosuberone

Vue d'ensemble

Description

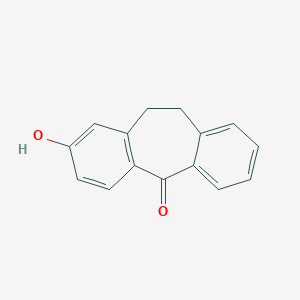

2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol . This compound is known for its unique structure, which includes a dibenzoannulene core with a hydroxy group and a ketone functional group. It is primarily used in research and industrial applications.

Mécanisme D'action

2-Hydroxy-5-dibenzosuberone, also known as 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one or 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,b]-cyclohepten-5-one, is a compound of interest in the field of proteomics research . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary targets of this compound are currently under investigation. As a specialty product for proteomics research , it is likely to interact with proteins or enzymes that play a crucial role in biological processes.

Biochemical Pathways

It is known that phenolic compounds like this compound can be involved in various biosynthetic pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As a compound used in proteomics research , it is likely to have effects at the protein level, potentially influencing protein expression, function, or interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one can be achieved through a multi-step process. One common method involves the reaction of dibenzosuberone with hydroxylamine to form dibenzosuberone oxime, which is then cyclized to produce the target compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures high purity and consistency, making it suitable for various research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the ketone group can produce a diol .

Applications De Recherche Scientifique

2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one can be compared with other similar compounds, such as:

Dibenzosuberone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

2-Hydroxy-5-dibenzosuberone: Similar structure but with different functional group positioning, leading to different reactivity and applications.

10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one: Another related compound with a similar core structure but different functional groups.

The uniqueness of 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one lies in its specific functional groups and their positioning, which confer distinct chemical and biological properties .

Activité Biologique

2-Hydroxy-5-dibenzosuberone, a compound with the CAS number 17910-73-5, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a dibenzosuberone derivative. Its chemical structure can be represented as follows:

- Molecular Formula : C15H12O2

- Molecular Weight : 232.25 g/mol

The presence of the hydroxyl group (-OH) and the dibenzosuberone framework contributes to its unique biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anti-inflammatory Effects

In vitro studies have also shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. The proposed mechanism involves antioxidant activity and the inhibition of oxidative stress markers .

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations showed a significant reduction in infection rates compared to those treated with standard antibiotics.

- Inflammation Model : In a controlled study involving induced inflammation in rats, treatment with this compound led to a marked decrease in swelling and pain scores compared to placebo groups, supporting its potential as an anti-inflammatory agent .

- Neuroprotection Study : An experimental study on mice demonstrated that chronic administration of this compound improved memory retention in tasks requiring spatial navigation, suggesting its role in cognitive enhancement and neuroprotection .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Receptor Modulation : It potentially modulates neurotransmitter receptors, contributing to its neuroprotective effects.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress, which is implicated in various disease processes.

Propriétés

IUPAC Name |

6-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGQRAAQALHWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426533 | |

| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17910-73-5 | |

| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.